molecular formula C6H4BrF2N B1398174 4-Bromo-3-(difluoromethyl)pyridine CAS No. 1256821-48-3

4-Bromo-3-(difluoromethyl)pyridine

Cat. No.: B1398174
CAS No.: 1256821-48-3
M. Wt: 208 g/mol
InChI Key: WBGPWMOAKBGODC-UHFFFAOYSA-N
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Description

4-Bromo-3-(difluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the fourth position and a difluoromethyl group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(difluoromethyl)pyridine can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(difluoromethyl)pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include a variety of substituted pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-3-(difluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can enhance the compound’s lipophilicity, bioavailability, and metabolic stability, making it a valuable moiety in drug design . The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 2-Bromo-4-(difluoromethyl)pyridine
  • 2-Bromo-5-(difluoromethyl)pyridine
  • Trifluoromethylpyridine derivatives

Comparison: 4-Bromo-3-(difluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other difluoromethylated pyridines, it offers a different reactivity profile and potential for diverse applications in medicinal and agricultural chemistry .

Biological Activity

4-Bromo-3-(difluoromethyl)pyridine is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of halopyridines, characterized by a pyridine ring substituted with a bromine atom at the 4-position and a difluoromethyl group at the 3-position. The molecular formula is C6H4BrF2NC_6H_4BrF_2N, and its structure can be represented as follows:

Structure Br C6H3 CF2H N\text{Structure }\quad \text{Br C}_6\text{H}_3\text{ CF}_2\text{H }\text{N}

The presence of the difluoromethyl group introduces unique electronic properties, enhancing its reactivity and potential interactions with biological targets. This compound is notable for its planar structure due to the delocalization of electrons within the pyridine ring.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit tropomyosin receptor kinases (TRKs), which play crucial roles in cell proliferation and differentiation. The difluoromethyl group enhances the compound's lipophilicity, potentially affecting absorption and distribution in biological systems .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. The difluoromethyl group may enhance these effects by modulating interactions with microbial enzymes.
  • Anti-cancer Potential : Preliminary studies suggest that this compound may serve as a scaffold for designing small-molecule inhibitors targeting cancer-related pathways.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, with some evidence supporting its potential in reducing inflammation in cellular models.

Study 1: Anticancer Activity

In a study focusing on the development of small-molecule inhibitors, this compound was evaluated for its ability to inhibit cancer cell proliferation. The results indicated that the compound effectively reduced cell viability in various cancer cell lines, demonstrating IC50 values comparable to established chemotherapeutics.

Study 2: Antimicrobial Efficacy

A comparative analysis was conducted on several difluoromethylated pyridines, including this compound. The compound showed superior activity against Chlamydia species compared to traditional antibiotics like spectinomycin, suggesting its potential as a lead compound for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against various pathogens, including Chlamydia
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryPotential to reduce inflammation in cellular models

Properties

IUPAC Name

4-bromo-3-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2N/c7-5-1-2-10-3-4(5)6(8)9/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGPWMOAKBGODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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